![molecular formula C9H9F2NO B14356084 4-[Bis(fluoromethyl)amino]benzaldehyde CAS No. 90819-56-0](/img/structure/B14356084.png)
4-[Bis(fluoromethyl)amino]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(fluoromethyl)amino]benzaldehyde is an organic compound with the molecular formula C9H9F2NO It features a benzaldehyde core substituted with a bis(fluoromethyl)amino group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(fluoromethyl)amino]benzaldehyde typically involves the reaction of p-fluorobenzaldehyde with bis(fluoromethyl)amine under controlled conditions. The reaction is catalyzed by a suitable catalyst, often in the presence of a solvent such as ethanol. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(fluoromethyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of 4-[Bis(fluoromethyl)amino]benzoic acid.
Reduction: Formation of 4-[Bis(fluoromethyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[Bis(fluoromethyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Bis(fluoromethyl)amino]benzaldehyde involves its interaction with specific molecular targets. The bis(fluoromethyl)amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can form Schiff bases with amines, leading to various downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of bis(fluoromethyl)amino.
4-(Dimethylamino)benzaldehyde: Features a dimethylamino group instead of bis(fluoromethyl)amino.
Uniqueness
4-[Bis(fluoromethyl)amino]benzaldehyde is unique due to the presence of the bis(fluoromethyl)amino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
90819-56-0 |
|---|---|
Formule moléculaire |
C9H9F2NO |
Poids moléculaire |
185.17 g/mol |
Nom IUPAC |
4-[bis(fluoromethyl)amino]benzaldehyde |
InChI |
InChI=1S/C9H9F2NO/c10-6-12(7-11)9-3-1-8(5-13)2-4-9/h1-5H,6-7H2 |
Clé InChI |
XOZRZCBFVBCIKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)N(CF)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


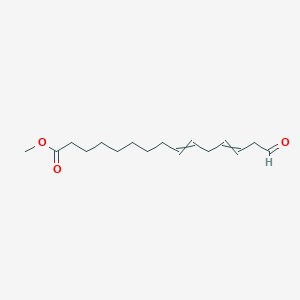
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)
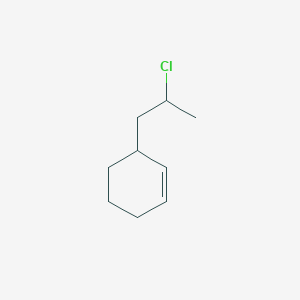
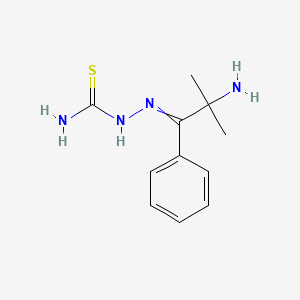
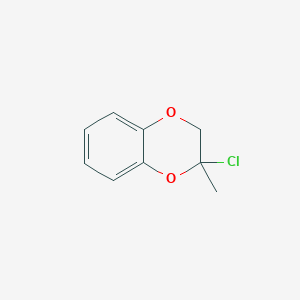
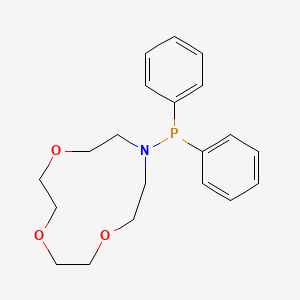
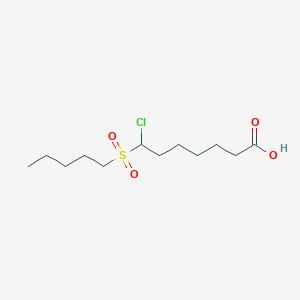
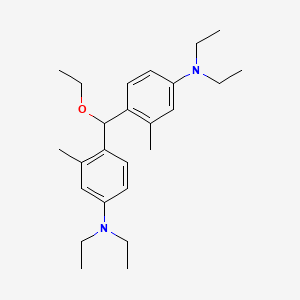
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
